molecular formula C29H46O6 B1354209 Chenodeoxycholic acid diacetate methyl ester CAS No. 2616-71-9

Chenodeoxycholic acid diacetate methyl ester

Cat. No.: B1354209
CAS No.: 2616-71-9
M. Wt: 490.7 g/mol
InChI Key: ZKHVKSAMEUAGEN-JSWGAMEVSA-N
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Description

Chenodeoxycholic acid diacetate methyl ester (CDDME) is a synthetic bile acid that has been used in laboratory experiments for many years. It is a derivative of the naturally occurring bile acid, chenodeoxycholic acid (CDCA), and is an important component of the bile acid pool. CDDME has been studied extensively and has been found to have many beneficial effects on cells and organisms in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Extraction and Purification Techniques : Innovative methods have been developed for extracting and purifying chenodeoxycholic acid from pig bile, showcasing its potential in industrial applications. This process involves saponification, methyl-esterification, and chromatography, leading to high-purity compounds suitable for further research and development (Zhao Meng-hao, 2013).

  • Enantioselective Recognition : Chenodeoxycholic acid derivatives have been utilized in the design of molecular tweezers and clefts for enantioselective recognition of amino acid methyl esters. This research has implications for the development of novel chiral separation techniques and materials (Zhao Zhi, 2003); (Liu Xing-li, 2007).

  • Photovoltaic Performance Enhancement : The compound has been studied for its effect on the photovoltaic performance of solar cells, where it acts as a coadsorbent to prevent sensitizer aggregation and improve the efficiency of energy conversion (J. Yum et al., 2008).

Pharmacology and Biomedical Research

  • Synthesis of Pharmacologically Active Derivatives : Research has been conducted on synthesizing novel derivatives of chenodeoxycholic acid for various pharmacological applications. This includes the development of compounds with potential antitumor activities and the creation of selective agonists for specific receptors implicated in metabolic and inflammatory diseases (Dong-Lou Liang et al., 2012); (R. Pellicciari et al., 2007).

  • Antiparasitic Activity : Enzymatic synthesis of bile acid derivatives, including those of chenodeoxycholic acid, has shown promising results as growth inhibitors of Trypanosoma cruzi, suggesting potential applications in treating parasitic infections (Guadalupe García Liñares et al., 2015).

  • Enzyme-Catalyzed Esterification : The enzymatic preparation of chenodeoxycholic esters represents a novel approach in green chemistry, offering an efficient and environmentally friendly method for synthesizing these compounds for further biomedical research (P. G. Quintana et al., 2015).

Biochemical Analysis

Biochemical Properties

Chenodeoxycholic acid diacetate methyl ester plays a significant role in biochemical reactions, particularly those involving bile acids. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor, a nuclear receptor that regulates bile acid homeostasis. This compound also interacts with glycine and taurine to form bile salts, which are essential for lipid digestion and absorption . Additionally, it can influence the activity of enzymes such as sterol 27-hydroxylase and 3-hydroxy-3-methylglutaryl coenzyme A reductase, impacting cholesterol metabolism .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to modulate cell signaling pathways, including those involving the farnesoid X receptor and G protein-coupled bile acid receptor 1 . These interactions can influence gene expression and cellular metabolism, leading to changes in lipid and glucose homeostasis. In diabetic patients, this compound promotes the release of glucagon-like peptide-1, which plays a role in glucose regulation . Furthermore, it can stabilize microcapsules carrying insulinoma β-cells, improving cell function and insulin release in hyperglycemic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the farnesoid X receptor, forming a heterodimer with the retinoid X receptor, which then binds to specific DNA sequences to regulate gene transcription . This binding can lead to the inhibition or activation of various genes involved in bile acid and cholesterol metabolism. Additionally, this compound can inhibit the activity of sterol 27-hydroxylase, reducing cholesterol synthesis . It also activates G protein-coupled bile acid receptor 1, promoting the release of glucagon-like peptide-1 and influencing glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific storage conditions, such as room temperature . Over time, it can modulate the secretion of gut peptides and fibroblast growth factors, impacting glucose homeostasis and metabolic health . Long-term exposure to this compound has been associated with changes in bile acid profiles and insulin release .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate cholesterol metabolism and bile acid homeostasis without causing significant adverse effects . Higher doses may lead to toxic effects, such as diarrhea and increased aminotransferase levels . In diabetic animal models, this compound has been shown to improve glycemic control by promoting the release of glucagon-like peptide-1 . The threshold effects and potential toxicity at high doses highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the liver from cholesterol and conjugated with glycine or taurine to form bile salts . These bile salts are then released into the bile ducts and play a crucial role in lipid digestion and absorption. In the intestine, this compound can be further metabolized to generate secondary bile acids, such as ursodeoxycholic acid and lithocholic acid . These metabolic pathways are essential for maintaining cholesterol homeostasis and regulating lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. In liver cells, it is conjugated with glycine or taurine and transported into the bile ducts . In the intestine, it interacts with dietary fats and is reabsorbed into the bloodstream . The compound’s distribution within tissues is influenced by its interactions with specific transporters and binding proteins, which can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the liver, where it is synthesized and conjugated with glycine or taurine . Within liver cells, it can be found in the endoplasmic reticulum and mitochondria, where it plays a role in cholesterol metabolism and bile acid synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cellular compartments .

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25-,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHVKSAMEUAGEN-JSWGAMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466756
Record name Chenodeoxycholic acid diacetate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2616-71-9
Record name Methyl chenodeoxycholate diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chenodeoxycholic acid diacetate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chenodeoxycholic acid diacetate methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CHENODEOXYCHOLATE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4FU9EI1O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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